N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide
Description
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and a propanamide linker connected to a 5-methylindole moiety. The methoxymethyl substituent may improve solubility and modulate electronic effects, influencing both synthetic pathways and pharmacological properties. Though direct biological data for this compound is absent in the provided evidence, structurally related analogs (e.g., indole-thiadiazole hybrids) are frequently explored for anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C16H18N4O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C16H18N4O2S/c1-11-3-4-13-12(9-11)5-7-20(13)8-6-14(21)17-16-19-18-15(23-16)10-22-2/h3-5,7,9H,6,8,10H2,1-2H3,(H,17,19,21) |
InChI Key |
VRLXZBYIRJPEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the reaction of appropriate indole and thiadiazole precursors under specific conditions. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with appropriate sulfur-containing reagents.
Coupling with Indole Derivative: The thiadiazole intermediate is then coupled with an indole derivative under conditions that promote the formation of the desired product.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and thiadiazole moieties, using appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties may bind to different receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Thiadiazole Derivatives with Aryl/Indole Substituents
- Compound 3a (N-[(5-chloro-2-phenyl-1H-indol-3-yl)methylene]-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine): Features a 1,3,4-oxadiazole core with dual indole substituents and a chloro-phenyl group. Synthesized via reflux in methanol (70% yield), similar to the target compound’s likely synthetic route . Key differences: Oxadiazole vs. thiadiazole core; absence of methoxymethyl and propanamide groups.
- Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Contains a phenyl-substituted thiadiazole with an isoxazole ring and benzamide. IR data shows a strong C=O stretch at 1606 cm⁻¹, comparable to the target compound’s amide group .
Compound 8a (N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide):
Indole-Based Hybrids
Triazole-Indole Derivatives
- 5-Methyl-N′-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide: Shares the indole component but incorporates a triazole-carbohydrazide linker.
Physicochemical and Spectroscopic Comparisons
Implications for Bioactivity
- Indole-thiadiazole hybrids (e.g., compounds in ) often exhibit anticancer activity due to DNA intercalation or kinase inhibition.
- Methoxymethyl group : May enhance blood-brain barrier penetration compared to bulkier substituents in .
- Propanamide linker : Could mimic peptide bonds, enabling protease resistance and improved pharmacokinetics relative to ester-linked analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
